

Propylthiouracil (PTU) Teratogenic Effects: Mechanisms, Evidence, and Clinical Implications

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Compound Focus: Propylthiouracil

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Introduction and Teratogenic Risk Classification

Propylthiouracil (PTU) has been a mainstay in the management of hyperthyroidism during pregnancy, particularly in the first trimester, where it has traditionally been preferred over methimazole (MMI) due to perceived lower teratogenic risk. PTU functions as a **thiocarbamide derivative** that inhibits thyroid hormone synthesis by competitively inhibiting the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues and the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). Additionally, PTU inhibits the peripheral conversion of T4 to the more biologically active T3, providing an additional mechanism for controlling hyperthyroidism [1]. Despite its therapeutic benefits, PTU carries significant **teratogenic concerns** that have resulted in its classification as **FDA Pregnancy Category D**, indicating positive evidence of human fetal risk based on adverse reaction data from investigational or marketing experience or studies in humans [2].

The **regulatory landscape** for pregnancy risk categorization has evolved significantly, with the FDA eliminating the simple A-X categorization system in favor of more detailed labeling requirements under the Pregnancy and Lactation Labeling Rule (PLLR). However, the historical Category D designation remains informative, indicating that while there are known risks to the fetus, potential benefits might still warrant use in pregnant women despite these risks [2] [3]. This classification is particularly relevant given that untreated

or inadequately treated Graves' disease during pregnancy carries its own substantial risks, including **maternal heart failure**, spontaneous abortion, preterm birth, stillbirth, and fetal or neonatal hyperthyroidism, creating a complex risk-benefit calculation for clinicians [2].

Human Epidemiological Evidence

Birth Defect Incidence and Patterns

Human epidemiological studies have revealed a complex profile of PTU's teratogenic potential. A landmark Danish nationwide cohort study that followed 817,093 children born between 1996-2008 identified a significantly increased risk of specific birth defects associated with first-trimester PTU exposure. The analysis found that children exposed to PTU in early pregnancy had an **adjusted hazard ratio of 4.92** (95% CI 2.04-11.86) for birth defects in the face and neck region, and **2.73** (95% CI 1.22-6.07) for defects in the urinary system compared to non-exposed children [4]. These findings indicate that while the absolute risk remains low, the relative risk is substantially elevated for specific malformation patterns.

The **spectrum of anomalies** observed in association with PTU exposure differs from the well-characterized "methimazole embryopathy." PTU-associated defects typically include **preauricular sinuses/fistulas/cysts**, **branchial sinus/fistula/cysts**, **single cyst of kidney**, and **hydronephrosis** [4]. Importantly, the severity of these defects appears to be less profound than those associated with MMI/CMZ exposure, though the clinical impact remains significant. Of the 14 cases identified in the Danish registry, surgical treatment was required in 6 of the cases with face and neck defects and 3 of the cases with urinary system defects, indicating that these were not merely cosmetic or minor anomalies [4].

Table 1: Human Birth Defect Risks Associated with First-Trimester PTU Exposure

Defect Category	Specific Anomalies	Adjusted Hazard Ratio	95% Confidence Interval	Surgical Intervention Rate
Face and Neck	Preauricular sinus/fistula/cyst, Branchial sinus/fistula/cyst	4.92	2.04-11.86	6/7 cases (85.7%)

Defect Category	Specific Anomalies	Adjusted Hazard Ratio	95% Confidence Interval	Surgical Intervention Rate
Urinary System	Single cyst of kidney, Hydronephrosis	2.73	1.22-6.07	3/7 cases (42.9%)
Overall Malformations	Various	1.4	1.05-1.87	Not reported

Comparative Risk with Other Antithyroid Drugs

The **teratogenic risk profile** of PTU must be understood in relation to alternative antithyroid medications, particularly methimazole (MMI) and carbimazole (CMZ). A 2017 meta-analysis that included 12 studies found that pregnant women treated with MMI had a higher overall risk of congenital anomalies than those treated with PTU (OR 0.80, 95%CI 0.69-0.92, P = 0.002) [5]. This comprehensive analysis demonstrated that while both medications carry teratogenic risk, the **risk differential** favors PTU, particularly when considering the nature of the associated defects.

A more recent **2023 meta-analysis** confirmed these findings, indicating that PTU appears to be a safer alternative to MMI for treating hyperthyroidism in pregnant women with respect to congenital malformation risk [6]. This analysis of 13 studies found no statistically significant differences in hepatotoxicity (OR 1.54, 95%CI 0.77-3.09, P = 0.221) or miscarriage (OR 0.89, 95%CI 0.72-1.11, P = 0.310) between PTU and MMI exposure, suggesting that the teratogenicity profile may be the primary differentiating factor in drug selection [6]. However, the practice of switching between MMI and PTU during pregnancy did not reduce the risk of birth defects compared to PTU alone (OR 1.18, CI 1.00 to 1.40, P = 0.061) [6].

Table 2: Comparative Teratogenic Risk: PTU vs. MMI/CMZ

Parameter	PTU	MMI/CMZ	Statistical Significance
Overall Congenital Anomalies	Lower risk	Higher risk	OR 0.80, 95%CI 0.69-0.92, P=0.002 [5]

Parameter	PTU	MMI/CMZ	Statistical Significance
Characteristic Defects	Face/neck, Urinary system	Choanal atresia, Aplasia cutis, Esophageal atresia	Distinct patterns [4]
Defect Severity	Generally less severe, often surgically correctable	Often more severe	Clinical observation [4]
Hepatotoxicity Risk	Present	Lower	No significant difference in pregnancy [6]

Experimental Teratology

Animal Model Evidence

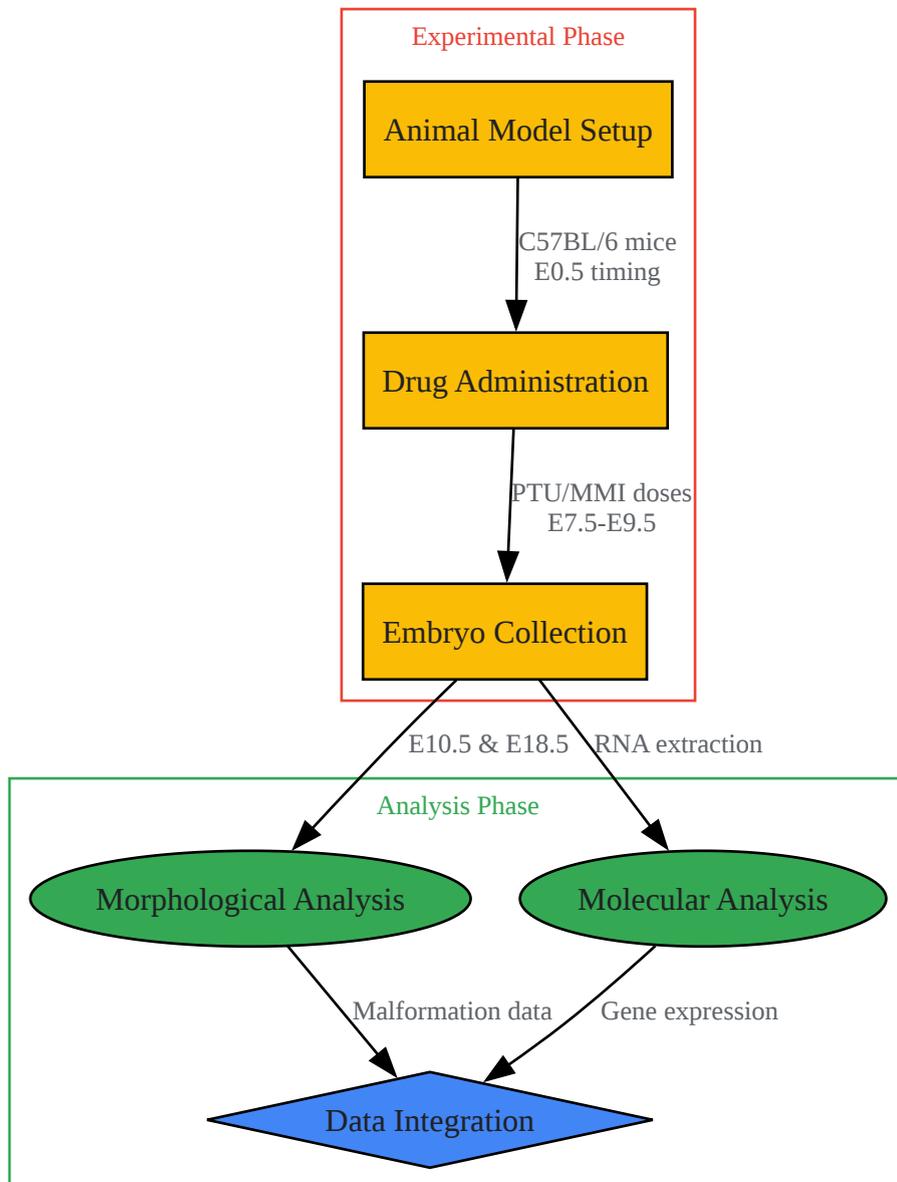
Animal studies have been instrumental in elucidating the direct teratogenic effects of PTU independent of the underlying maternal thyroid disease. A landmark 2012 study by Benavides et al. systematically examined the teratogenic effects of PTU and MMI during embryogenesis in mice, providing crucial experimental evidence of PTU's potential to cause structural abnormalities [7] [8] [9]. The researchers employed a **dose-range finding approach** with PTU doses from 1-100 mg/kg and MMI doses from 1-20 mg/kg, administered to pregnant mice during critical periods of embryogenesis (E7.5-E9.5 or E3.5-E7.5) [7] [9].

The investigation revealed that **PTU exposure** during specific embryonic stages resulted in significant **neural tube defects** and **cardiac abnormalities**. Cranial neural tube defects were significantly more common among PTU-exposed embryos than those exposed to MMI or vehicle controls. Additionally, blood in the pericardial sac, indicative of abnormal cardiac function and/or vasculature, was observed more frequently in PTU-treated embryos [7] [9]. These findings demonstrate that PTU can directly disrupt fundamental developmental processes when administered during critical periods of organogenesis.

Experimental Methodology and Workflow

The **experimental protocol** employed in the Benavides et al. study provides a robust methodology for investigating antithyroid drug teratogenicity. The research team utilized C57BL/6 mice, with the day of vaginal plug observation designated as embryonic day (E) 0.5. Drugs were administered orally via gavage in 0.5 ml of water, with control animals receiving vehicle (distilled water) only [7] [9]. This administration route ensures precise dosing and systemic distribution.

Embryo analysis was performed at two critical developmental timepoints: E10.5 and E18.5. At E10.5, embryos were examined for gross malformations, photographed for crown rump length measurements, and assessed for viability based on heart activity. Advanced imaging techniques including **microCT scanning** and **histopathological analysis** with Masson's Trichrome staining were employed to delineate structural abnormalities [7] [9]. For gene expression analysis, total RNA was extracted from whole embryos, purified using the RNeasy Kit, and subjected to microarray analysis using Illumina Sentrix BeadChip arrays to identify differentially expressed genes and disrupted genetic pathways [7] [9].



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Experimental Workflow for PTU Teratogenicity Assessment

Key Findings from Animal Studies

The **mouse model experiments** yielded several critical findings regarding PTU's teratogenic potential. Researchers observed a **dose-dependent effect** on embryonic development, with higher PTU doses associated with more pronounced abnormalities. Notably, at E18.5, no gross malformations were evident in

either ATD group, but the number of viable PTU embryos per dam was significantly lower than at E10.5, suggesting selective loss of malformed embryos through spontaneous abortion [7] [9]. This finding has important implications for understanding the natural history of PTU-associated birth defects and may explain discrepancies in reported malformation rates across studies.

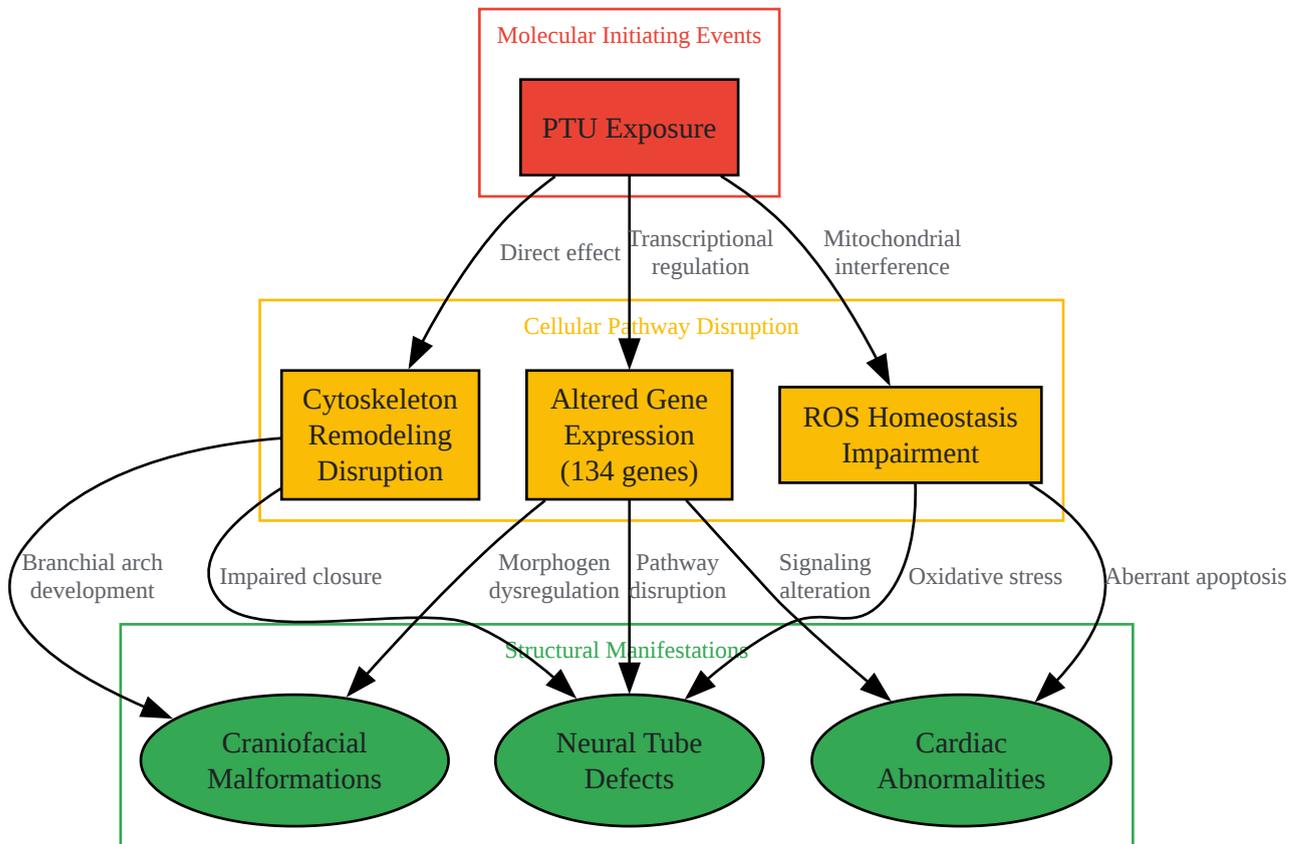
Gene expression analysis following PTU treatment identified 134 differentially expressed genes compared to controls. Pathway analysis revealed that the most significantly disrupted genetic pathways were those associated with **cytoskeleton remodeling** and **keratin filament organization** [7] [9]. These molecular pathways are critically involved in fundamental developmental processes including neural tube closure and cardiac chamber formation, providing plausible mechanisms for the observed structural abnormalities. The specificity of these pathway disruptions suggests that PTU's teratogenic effects may extend beyond its known anti-thyroid actions to include direct interference with morphogenetic processes.

Proposed Molecular Mechanisms

Signaling Pathway Disruption

The **teratogenic mechanisms** of PTU appear to involve disruption of multiple signaling pathways essential for normal embryogenesis. Based on gene expression profiling of PTU-exposed embryos, researchers have identified several key pathways that are significantly dysregulated. The most prominently affected pathways include those governing **cytoskeletal remodeling**, particularly those involving keratin filaments and actin cytoskeleton regulation [7] [9]. These structural components are essential for critical morphogenetic processes including neural tube closure, cardiac looping, and branchial arch development – all structures affected in PTU-exposed embryos.

Additionally, PTU exposure appears to disrupt **reactive oxygen species (ROS)** homeostasis during development. The drug or its metabolites may interfere with mitochondrial function in developing tissues, leading to oxidative stress that triggers aberrant apoptosis in sensitive embryonic structures [1]. This mechanism is particularly relevant to neural tube development, where precise regulation of programmed cell death is essential for proper closure. The involvement of ROS pathways also provides a potential explanation for the variable expressivity of PTU-associated defects, as embryonic antioxidant capacity may be influenced by genetic and epigenetic factors.



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Proposed Molecular Mechanisms of PTU Teratogenicity

Relative Contribution of Maternal Thyroid Status

A fundamental question in PTU teratogenesis is the **relative contribution** of the drug's direct effects versus those mediated through alteration of maternal and fetal thyroid status. PTU crosses the placenta and can induce **fetal goiter** and **hypothyroidism** by inhibiting fetal thyroid hormone synthesis [2] [1]. The developing brain is particularly vulnerable to thyroid hormone disruption, raising the possibility that some neurodevelopmental effects attributed to PTU may be mediated through this endocrine mechanism.

However, evidence from animal models suggests that **direct teratogenic effects** independent of thyroid function alteration play a significant role. The mouse study by Benavides et al. demonstrated neural tube and cardiac defects occurring at developmental stages before the fetal thyroid becomes functional, indicating that PTU can directly disrupt morphogenetic processes [7] [9]. Furthermore, the specific pattern of gene

expression changes observed in PTU-exposed embryos, particularly in cytoskeletal pathways, suggests mechanisms distinct from thyroid hormone disruption. This dual pathway of teratogenesis – combining direct morphological effects with endocrine disruption – complicates risk assessment and management.

Clinical Implications and Risk Management

Pregnancy Management Recommendations

Clinical management of hyperthyroidism during pregnancy requires careful balancing of maternal and fetal risks. Current guidelines suggest that **PTU may be preferred during the first trimester** of pregnancy due to its potentially lower risk of severe malformations compared to MMI/CMZ [2] [10]. However, due to concerns about maternal hepatotoxicity with PTU, some experts recommend considering a switch to MMI after the first trimester, although evidence supporting this practice is limited [2] [6]. The American Thyroid Association and other professional organizations emphasize that the lowest effective dose of any antithyroid drug should be used, and close clinical monitoring is essential throughout pregnancy [10].

Fetal monitoring for women exposed to PTU during pregnancy should include detailed anatomical surveys during second-trimester ultrasound, with particular attention to structures known to be at increased risk. For urinary system defects, postnatal follow-up may include renal ultrasound to identify anomalies such as single kidney cysts or hydronephrosis that might not be apparent at birth [4]. For face and neck defects, careful physical examination for preauricular pits or sinuses is recommended, with appropriate referral to specialists when abnormalities are detected. The majority of children with PTU-associated birth defects in the Danish registry required surgical intervention, highlighting the importance of early detection and management [4].

Individualized Risk-Benefit Assessment

The decision to use PTU during pregnancy must be **individualized** based on the mother's clinical status, treatment history, and potential alternatives. For women with severe hyperthyroidism or those who cannot tolerate MMI, PTU may represent the best available option despite its teratogenic risk profile. Critically, the risks of antithyroid drug therapy must be weighed against the substantial dangers of untreated

hyperthyroidism during pregnancy, which include **maternal thyroid storm**, **congestive heart failure**, **preeclampsia**, and **fetal complications** such as growth restriction and tachycardia [2] [10].

For **drug development professionals** and researchers, these findings highlight the importance of continued investigation into safer alternatives for managing hyperthyroidism during pregnancy. The elucidation of specific molecular pathways disrupted by PTU may identify potential protective approaches or novel therapeutic targets. Furthermore, improved understanding of individual susceptibility factors through pharmacogenomic research could eventually enable personalized risk assessment for women requiring antithyroid therapy during pregnancy.

Conclusion

Propylthiouracil presents a complex teratogenic profile characterized by **specific structural anomalies** affecting the face, neck, and urinary systems. While its overall teratogenic risk appears lower than that of methimazole, the FDA Pregnancy Category D designation reflects substantial evidence of human fetal risk. The mechanisms underlying PTU teratogenesis likely involve both **direct disruption** of developmental processes – particularly cytoskeletal remodeling and gene expression patterns – and **indirect effects** mediated through alteration of thyroid function.

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